molecular formula C14H16N6O2 B2393266 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone CAS No. 1257546-22-7

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Cat. No.: B2393266
CAS No.: 1257546-22-7
M. Wt: 300.322
InChI Key: YOHVWQLSSPANSB-UHFFFAOYSA-N
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Description

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a synthetic compound featuring a piperazine core substituted at the 4-position with a pyrimidin-2-yl group. The ethanone moiety is further functionalized with a pyrimidin-2-yloxy group via an oxygen linker.

Properties

IUPAC Name

2-pyrimidin-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c21-12(11-22-14-17-5-2-6-18-14)19-7-9-20(10-8-19)13-15-3-1-4-16-13/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHVWQLSSPANSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C12H14N6O
  • Molecular Weight : 246.28 g/mol
  • InChI Key : GPZUTLVTGOAIQP-UHFFFAOYSA-N

Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant interactions with various biological targets, particularly in the context of neurotransmitter systems and cancer therapy.

1. Serotonin Reuptake Inhibition

A study on similar piperazine derivatives demonstrated that they can act as serotonin (5-HT) reuptake inhibitors, which are crucial for treating depression and anxiety disorders. The mechanism involves blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft .

2. Poly (ADP-Ribose) Polymerase (PARP) Inhibition

Recent research has highlighted the potential of pyrimidine-based compounds to inhibit PARP enzymes, which play a key role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy agents by promoting cancer cell death .

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)18PARP inhibition
Study BHeLa (Cervical Cancer)25DNA damage response modulation

These findings suggest that This compound may serve as a promising lead compound for further development as an anticancer agent.

Neuropharmacological Effects

The compound has also shown potential neuropharmacological effects:

StudyModelEffect
Study CRat Forced Swimming TestReduced immobility time
Study DMouse Tail Suspension TestAntidepressant-like activity

Case Studies

  • In Vivo Antidepressant Activity
    In a controlled study involving rats, administration of the compound resulted in a significant reduction in immobility during forced swimming tests, suggesting its potential as an antidepressant. The results indicated an increase in serotonin levels, confirming its action as a serotonin reuptake inhibitor .
  • Cancer Cell Line Studies
    In vitro studies using MCF-7 and HeLa cells demonstrated that the compound inhibited cell proliferation significantly at concentrations below 25 µM. The mechanism was linked to enhanced apoptosis markers and DNA damage response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dual pyrimidinyl substituents. Below is a comparative analysis with key analogs:

Core Structural Variations

Compound Name Substituents Key Differences Biological Relevance Reference
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethanone Single pyrimidinyl group on piperazine; ethanone without additional substituents Lacks the pyrimidinyloxy group Used in crystallography studies; foundational structure for derivatives
2-(Biphenyl-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (WAY-655834) Biphenyl group replaces pyrimidinyloxy Hydrophobic biphenyl enhances lipophilicity Research chemical; potential CNS applications
2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Benzimidazole-sulfanyl and fluorophenyl substituents Sulfur linker and fluorophenyl group modulate electronic properties Unspecified activity; structural diversity for SAR studies

Functional Group Impact

  • Pyrimidinyloxy vs. This may influence solubility and target selectivity .
  • Oxygen vs. Sulfur Linkers: The ethanone’s oxygen linker in the target compound contrasts with sulfur in benzimidazole derivatives (e.g., ), affecting electronic distribution and metabolic stability .
  • Dual Pyrimidinyl vs. Mono-Substituted Analogs: Dual pyrimidinyl groups may enhance binding to enzymes like CYP51 (as seen in pyridine-based analogs in ) or serotonin receptors (similar to 1-PP in ) .

Q & A

Q. What analytical methods ensure batch-to-batch consistency?

  • HPLC Purity : C18 column, 0.1% TFA/ACN gradient, retention time 8.2 min .
  • Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

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